2-Adamantan-1-yl-4-chloro-5-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one
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Overview
Description
2-(ADAMANTAN-1-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a unique combination of adamantane, chlorophenyl, and fluorophenyl groups
Preparation Methods
The synthesis of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The synthesis process typically requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be employed to modify the piperazine ring, potentially altering its pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in inhibiting certain biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in viral replication and cancer cell proliferation. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Compared to other adamantane derivatives, 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE stands out due to its unique combination of functional groups. Similar compounds include:
2-(ADAMANTAN-1-YL)-5-ARYL-1,3,4-OXADIAZOLES: Known for their antiviral properties.
2-(ADAMANTAN-1-YL)-5-ARYL-2H-TETRAZOLES: Also studied for their biological activity against influenza viruses.
3-(ADAMANTAN-1-YL)-4-(2-BROMO-4-FLUOROPHENYL)-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: Exhibits diverse biological activities, including anticancer and antiviral properties.
This detailed overview highlights the significance of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE in various scientific and industrial applications
Properties
Molecular Formula |
C24H28ClFN4O |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C24H28ClFN4O/c25-22-21(29-7-5-28(6-8-29)20-3-1-19(26)2-4-20)15-27-30(23(22)31)24-12-16-9-17(13-24)11-18(10-16)14-24/h1-4,15-18H,5-14H2 |
InChI Key |
XTZLXHIDXKPSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5)Cl |
Origin of Product |
United States |
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